Agn-PC-0ngwzm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0ngwzm is a synthetic organic compound with unique properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0ngwzm involves several steps, including the use of specific reagents and controlled reaction conditions. The most common synthetic route includes:
Chemical Reduction: This method involves the reduction of precursor compounds using reducing agents such as sodium borohydride or hydrazine.
Biological Methods: Utilizing biological agents such as plant extracts or microorganisms to synthesize the compound in an eco-friendly manner.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reduction processes. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0ngwzm undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Ethylene glycol, water, organic solvents like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0ngwzm has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique reactivity.
Biology: Employed in biological assays and as a probe for studying cellular processes.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of Agn-PC-0ngwzm involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AGN-PC-005HH0: A synthetic organic compound with similar reactivity and applications.
Noblen® AGN-380: A polypropylene impact copolymer used in industrial applications.
Uniqueness
Agn-PC-0ngwzm stands out due to its unique chemical structure and versatile applications across multiple scientific disciplines. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
42497-91-6 |
---|---|
Molekularformel |
C14H10N2O4S |
Molekulargewicht |
302.31 g/mol |
IUPAC-Name |
4-[(4-nitrophenyl)sulfonylmethyl]benzonitrile |
InChI |
InChI=1S/C14H10N2O4S/c15-9-11-1-3-12(4-2-11)10-21(19,20)14-7-5-13(6-8-14)16(17)18/h1-8H,10H2 |
InChI-Schlüssel |
DDWKMCSLXMCWTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.